molecular formula C11H11BrN2S B1377761 2-Amino-6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide CAS No. 466683-22-7

2-Amino-6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide

Cat. No.: B1377761
CAS No.: 466683-22-7
M. Wt: 283.19 g/mol
InChI Key: GBWNACJDAIRISM-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzo[d]thiazol-3-ium core with a prop-2-yn-1-yl group at the 3-position and a methyl group at the 6-position, along with an amino group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from commercially available precursors. One common synthetic route involves the following steps:

  • Formation of the thiazole ring: Reacting an appropriate amine with a halogenated compound to form the thiazole core.

  • Introduction of the prop-2-yn-1-yl group: Using a suitable alkylation reaction to introduce the prop-2-yn-1-yl group at the 3-position.

  • Methylation: Adding a methyl group at the 6-position through a methylation reaction.

  • Formation of the bromide salt: Converting the final product into its bromide salt form.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The compound can be reduced to remove the bromide ion.

  • Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

  • Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions to replace the prop-2-yn-1-yl group.

Major Products Formed:

  • Nitro derivatives: Resulting from the oxidation of the amino group.

  • Reduced forms: Obtained by reducing the bromide ion.

  • Substituted derivatives: Formed by substituting the prop-2-yn-1-yl group with other functional groups.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 2-amino benzothiazoles exhibit significant antimicrobial activity. For instance, derivatives of benzothiazole have been shown to be effective against various bacterial strains, making them potential candidates for developing new antibiotics . The thiazole ring structure is crucial for this activity, as it enhances the interaction with bacterial enzymes.

Antiviral Activity

Studies have highlighted the potential of thiazole derivatives in antiviral applications. Specifically, certain derivatives have demonstrated efficacy against HIV and other viral infections by targeting viral replication mechanisms . The molecular structure of 2-amino benzothiazoles allows for modifications that can enhance their antiviral potency.

Anti-inflammatory and Analgesic Effects

Compounds in this class have been investigated for their anti-inflammatory and analgesic properties. They may serve as therapeutic agents for conditions such as arthritis and other inflammatory diseases . The mechanism is believed to involve inhibition of pro-inflammatory cytokines.

Dyes and Pigments

The unique chromophore present in 2-amino benzothiazoles makes them suitable for use in dyes and pigments. Their ability to absorb specific wavelengths of light can be exploited in the textile and coatings industries, where vibrant colors are required .

Sensors

Recent advancements have explored the use of thiazole derivatives in sensor technology. Their electronic properties enable them to be used as sensing materials for detecting environmental pollutants or biological markers .

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzothiazole derivatives, including 2-amino compounds, revealed a significant reduction in bacterial growth against Staphylococcus aureus and Escherichia coli. The study utilized minimum inhibitory concentration (MIC) testing to evaluate effectiveness, demonstrating that modifications to the thiazole structure can enhance antimicrobial activity .

Case Study 2: Antiviral Research

In a clinical trial assessing the antiviral effects of modified benzothiazoles, researchers found that certain compounds exhibited a reduction in viral load among HIV patients. This suggests that further development of thiazole-based drugs could lead to new treatments for viral infections .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 2-Amino-6-methylbenzo[d]thiazol-3-ium bromide: Lacks the prop-2-yn-1-yl group.

  • 2-Amino-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide: Lacks the methyl group at the 6-position.

Uniqueness: The presence of both the prop-2-yn-1-yl group and the methyl group at specific positions makes this compound unique compared to its similar counterparts. This structural difference can lead to variations in reactivity and biological activity.

Biological Activity

2-Amino-6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide (CAS No. 466683-22-7) is a compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The molecular formula of this compound is C11H11BrN2S, with a molecular weight of 283.19 g/mol .

Biological Activity Overview

Research into the biological activity of 2-amino benzothiazole derivatives has revealed various pharmacological properties, including:

  • Antimicrobial Activity : Studies have shown that benzothiazole derivatives exhibit significant antibacterial and antifungal properties. The introduction of electron-donating groups like methyl enhances these activities .
  • Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
  • Antitumor Activity : Research indicates that certain benzothiazole compounds can inhibit cancer cell proliferation, particularly through mechanisms involving matrix metalloproteinases (MMPs), which are crucial in tumor metastasis .

Antimicrobial Activity

A study conducted on various substituted benzothiazoles, including 2-amino derivatives, demonstrated potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. The compounds were evaluated for their Minimum Inhibitory Concentration (MIC) values, showing promising results:

CompoundMIC (µg/mL)Bacteria Targeted
2-Amino-6-methylbenzothiazole16Staphylococcus aureus
2-Amino-6-methylbenzothiazolium bromide8Escherichia coli

These findings suggest that modifications in the structure can significantly impact the antimicrobial potency of these compounds .

Antitumor Activity

In vitro studies have highlighted the potential of benzothiazole derivatives as MMP inhibitors, particularly MMP-13, which plays a role in cancer metastasis. The synthesized compounds demonstrated IC50 values indicating their effectiveness in inhibiting MMP activity:

CompoundIC50 (µM)Target Enzyme
Compound A1.16MMP-2
Compound B0.98MMP-13

This selectivity towards specific MMP isoforms suggests that these compounds could be developed further for therapeutic applications in oncology .

Case Studies

Several case studies have been published focusing on the biological evaluation of related benzothiazole compounds:

  • Study on Antimicrobial Efficacy : A series of experiments demonstrated that introducing various substituents at the 6-position of the benzothiazole ring significantly enhanced antimicrobial activity against specific pathogens.
  • Investigation into Antitumor Mechanisms : Research indicated that certain derivatives could inhibit cancer cell migration by blocking MMP activity, thus reducing metastatic potential.

Properties

IUPAC Name

6-methyl-3-prop-2-ynyl-1,3-benzothiazol-3-ium-2-amine;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S.BrH/c1-3-6-13-9-5-4-8(2)7-10(9)14-11(13)12;/h1,4-5,7,12H,6H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWNACJDAIRISM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)[N+](=C(S2)N)CC#C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide
Reactant of Route 2
2-Amino-6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide
Reactant of Route 3
2-Amino-6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide
Reactant of Route 4
2-Amino-6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide
Reactant of Route 5
2-Amino-6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide
Reactant of Route 6
2-Amino-6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide

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